2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile
Description
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile (CAS: 1319804-30-2) is a halogenated nicotinonitrile derivative with the molecular formula C₇HCl₂F₃N₂ and a molecular weight of 241 g/mol . It features two chlorine atoms at the 2- and 6-positions of the pyridine ring and a trifluoromethyl (-CF₃) group at the 5-position. This compound is commercially available as a high-purity material (≥99%) for life science research, including pharmaceutical and agrochemical applications . Its unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in synthesizing bioactive molecules and functional materials.
Properties
IUPAC Name |
2,6-dichloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2/c8-5-3(2-13)1-4(6(9)14-5)7(10,11)12/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLINDQOJPOKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The trifluoromethylation step typically employs Ruppert-Prakash reagent (TMSCF₃) or Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) as the CF₃ source. In the presence of a copper(I) iodide catalyst and a polar aprotic solvent such as dimethylformamide (DMF), the reaction proceeds via a single-electron transfer (SET) mechanism. The chlorine atoms at the 2- and 6-positions activate the pyridine ring toward electrophilic substitution, directing the trifluoromethyl group to the 5-position.
Key Conditions:
- Temperature: 80–100°C
- Catalyst: CuI (5–10 mol%)
- Solvent: DMF or acetonitrile
- Reaction Time: 12–24 hours
Yield Optimization
Yields for this method range from 65% to 85%, depending on reagent purity and reaction control. Excess trifluoromethylating agent (1.5–2.0 equivalents) improves conversion, while rigorous exclusion of moisture prevents hydrolysis of TMSCF₃. Side products, such as 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, are minimized by steric hindrance from the adjacent chlorine substituents.
Catalytic Hydrogenation of Halogenated Precursors
An alternative route involves catalytic hydrogenation of polyhalogenated intermediates. For example, 2,6-dichloro-3-cyano-5-(trifluoromethyl)pyridine can be synthesized via hydrogenolysis of a bromine or iodine substituent at the 5-position using a bimetallic Ni-Fe/C catalyst.
Reaction Setup and Parameters
In a representative procedure, 25 g of 2,6-dichloro-3-cyano-5-iodopyridine is dissolved in ethanol with pyridine as a base. Under hydrogen gas (1 atm) and 30°C, the Ni-Fe/C catalyst facilitates iodine replacement with a trifluoromethyl group via a radical intermediate.
Optimized Parameters:
- Catalyst Loading: 3 wt% (relative to substrate)
- Solvent: Ethanol
- Temperature: 30°C
- Time: 4 hours
This method achieves yields exceeding 98% for analogous compounds, suggesting potential applicability to the target molecule with modified precursors.
Continuous Flow Synthesis for Industrial Production
Industrial-scale manufacturing of this compound employs continuous flow reactors to enhance efficiency and reproducibility.
Flow Reactor Configuration
A tubular reactor with integrated temperature and pressure controls ensures precise mixing of 2,6-dichloronicotinonitrile and trifluoromethylating agents. The homogeneous reaction environment reduces side reactions and improves heat dissipation compared to batch processes.
Table 1: Batch vs. Continuous Flow Synthesis Comparison
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 75–85% | 88–92% |
| Purity | 95–98% | 99–99.5% |
| Throughput | 1 kg/day | 10 kg/day |
Economic and Environmental Benefits
Continuous flow systems reduce solvent waste by 40% and energy consumption by 30%, aligning with green chemistry principles.
Purification and Isolation Techniques
Post-synthesis purification is critical to achieving the high purity (>99%) required for pharmaceutical applications.
Chromatographic Methods
Flash column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 7:3) effectively separates the target compound from residual starting materials and regioisomers.
Recrystallization
Recrystallization from toluene at −20°C yields colorless needles with a melting point of 112–114°C. This step removes trace impurities, enhancing purity to 99.5%.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic CF₃ Addition | 85% | 98% | Moderate | High |
| Catalytic Hydrogenation | 98%* | 99%* | High | Moderate |
| Continuous Flow | 92% | 99.5% | Very High | Very High |
*Data extrapolated from analogous reactions.
Mechanistic Insights and Side Reactions
Competing Pathways
The primary side reaction involves over-trifluoromethylation at the 4-position, occurring in ≤5% of cases. Steric hindrance from the 2- and 6-chlorine atoms suppresses this pathway, but excess reagent or prolonged reaction times increase its likelihood.
Solvent Effects
Polar aprotic solvents (e.g., DMF) stabilize the transition state during trifluoromethylation, while protic solvents (e.g., ethanol) favor hydrogenolysis routes.
Industrial Case Study: Bench-Scale to Production
A 2023 pilot study scaled the continuous flow method from 10 g to 100 kg batches. Key findings included:
- Consistency: Purity remained ≥99.3% across all batches.
- Throughput: 50 kg/week production capacity achieved.
- Cost Reduction: Raw material costs decreased by 22% via solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted nicotinonitriles, amines, and various trifluoromethylated derivatives .
Scientific Research Applications
Agrochemical Applications
DCTF is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides. The trifluoromethyl group enhances the biological activity of compounds derived from DCTF, making them effective in pest control.
Herbicides
- Flazasulfuron : DCTF is a key component in the synthesis of flazasulfuron, a sulfonylurea-type herbicide known for its selective action on various crops including turf and sugarcane. The unique properties of the trifluoromethyl moiety contribute to its effectiveness against specific weed species while minimizing harm to crops .
- Dithiopyr : Another herbicide that incorporates DCTF is dithiopyr, which is used for pre-emergent control of grassy weeds in turf and ornamental areas .
Synthesis of Agrochemical Products
The synthesis of various agrochemical products involves chlorination and fluorination processes starting from DCTF:
- Synthesis Process : DCTF can be synthesized through chlorination of 2-chloro-5-(chloromethyl)pyridine followed by vapor-phase fluorination. This method has been optimized for high yield and efficiency .
Pharmaceutical Applications
DCTF derivatives have shown potential in the pharmaceutical industry due to their unique chemical properties.
Drug Development
Several DCTF derivatives are currently under investigation for their pharmacological activities:
- Anticancer Agents : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Compounds : The incorporation of the trifluoromethyl group has been linked to enhanced antimicrobial activity, making these compounds candidates for further development as antibiotics or antifungals .
Synthesis Techniques
The production of DCTF involves several synthetic routes that are optimized for efficiency and yield.
Case Study: Flazasulfuron Development
Flazasulfuron, developed using DCTF, has been highlighted for its effectiveness against specific weed species while being safe for crops like citrus and grape. The development process involved rigorous testing to optimize its selectivity and efficacy against target weeds .
Case Study: Antimicrobial Evaluation
Research evaluating the antimicrobial properties of DCTF derivatives demonstrated significant activity against various bacterial strains. This study paved the way for further exploration into their use as novel antimicrobial agents in clinical settings .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Nicotinonitrile Derivatives
*Similarity scores calculated based on structural overlap (0–1 scale).
Key Observations:
- Substituent Position: The trifluoromethyl group at the 5-position (vs. 4-position in 6-chloro-4-(trifluoromethyl)nicotinonitrile) alters electronic density distribution, influencing reactivity in cross-coupling reactions .
- Electron-Withdrawing Effects: The combined presence of two chlorines and a -CF₃ group in the target compound enhances its electron-deficient character compared to mono-substituted analogs like 2-chloro-5-(trifluoromethyl)nicotinonitrile .
- Steric Effects : Bulky substituents (e.g., -CF₃ at 5-position) may hinder nucleophilic attacks at adjacent positions, a critical factor in designing enzyme inhibitors or catalysts .
Photophysical and Fluorescence Properties
Evidence from the Russian Journal of General Chemistry (2022) highlights that substituent electronic nature (donor/acceptor) and solvent polarity significantly modulate fluorescence in nicotinonitriles . For example:
- Fluorescence Quenching: The strong electron-withdrawing -CF₃ and -Cl groups in this compound likely reduce fluorescence quantum yield compared to donor-substituted derivatives (e.g., 2-amino-6-methylnicotinonitrile) .
- Solvent Sensitivity: Polar solvents stabilize charge-transfer states in electron-deficient nicotinonitriles, leading to redshifted emission spectra .
Biological Activity
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula and a molecular weight of 241.0 g/mol. It is recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
These values suggest that the compound is particularly effective against Klebsiella pneumoniae, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it may induce cytotoxic effects in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Cytotoxicity Assay Results
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The IC50 values indicate that this compound has promising anticancer activity, particularly against HeLa cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, affecting critical cellular pathways involved in microbial growth and cancer cell proliferation.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit enzymes involved in nucleic acid synthesis and protein production, which are essential for the growth and replication of bacteria and cancer cells.
Case Study 1: Antimicrobial Efficacy Against MRSA
In a controlled study, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in biofilm formation at concentrations as low as 62.5 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Cytotoxic Effects on Breast Cancer Cells
Another study focused on the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with 15 μM of the compound resulted in a marked increase in apoptosis markers, suggesting a mechanism through which it exerts its anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
